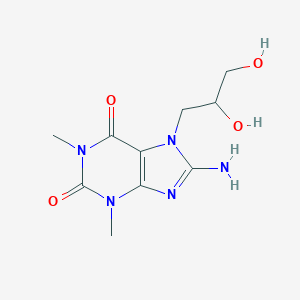![molecular formula C26H36Cl2N4O4 B024568 3-ethyl-1-[2-hydroxy-3-[4-(2-hydroxyethyl)piperazin-1-yl]propyl]-5,5-diphenylimidazolidine-2,4-dione dihydrochloride CAS No. 110465-03-7](/img/structure/B24568.png)
3-ethyl-1-[2-hydroxy-3-[4-(2-hydroxyethyl)piperazin-1-yl]propyl]-5,5-diphenylimidazolidine-2,4-dione dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-ethyl-1-[2-hydroxy-3-[4-(2-hydroxyethyl)piperazin-1-yl]propyl]-5,5-diphenylimidazolidine-2,4-dione dihydrochloride is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structure and properties, making it a subject of interest for scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-1-[2-hydroxy-3-[4-(2-hydroxyethyl)piperazin-1-yl]propyl]-5,5-diphenylimidazolidine-2,4-dione dihydrochloride involves multiple steps. One common method starts with the reaction of benzaldehyde cyanohydrin with urea, which displaces the hydroxyl group of the cyanohydrin. The intermediate formed is then treated with hydrochloric acid to convert the urea nitrogen to a nitrile. This imine is hydrolyzed to form phenylhydantoin. Finally, alkylation with ethyl iodide yields the desired compound .
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, such as temperature, pressure, and pH, to ensure high yield and purity. Advanced techniques like continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
3-ethyl-1-[2-hydroxy-3-[4-(2-hydroxyethyl)piperazin-1-yl]propyl]-5,5-diphenylimidazolidine-2,4-dione dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents such as alkyl halides and nucleophiles like amines and thiols are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives. Substitution reactions typically result in the formation of new compounds with different functional groups.
科学研究应用
3-ethyl-1-[2-hydroxy-3-[4-(2-hydroxyethyl)piperazin-1-yl]propyl]-5,5-diphenylimidazolidine-2,4-dione dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It has applications in the development of pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 3-ethyl-1-[2-hydroxy-3-[4-(2-hydroxyethyl)piperazin-1-yl]propyl]-5,5-diphenylimidazolidine-2,4-dione dihydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to modulate the activity of certain enzymes and receptors, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in neurotransmitter metabolism, thereby exerting its effects on the nervous system .
相似化合物的比较
Similar Compounds
Phenytoin: A widely used anticonvulsant with a similar structure but different pharmacological properties.
Ethotoin: Another anticonvulsant with a structure closely related to the compound but with distinct differences in activity and toxicity.
Uniqueness
3-ethyl-1-[2-hydroxy-3-[4-(2-hydroxyethyl)piperazin-1-yl]propyl]-5,5-diphenylimidazolidine-2,4-dione dihydrochloride is unique due to its specific structural features and the presence of multiple functional groups. These characteristics contribute to its diverse range of applications and its potential for further research and development.
属性
CAS 编号 |
110465-03-7 |
|---|---|
分子式 |
C26H36Cl2N4O4 |
分子量 |
539.5 g/mol |
IUPAC 名称 |
3-ethyl-1-[2-hydroxy-3-[4-(2-hydroxyethyl)piperazin-1-yl]propyl]-5,5-diphenylimidazolidine-2,4-dione;dihydrochloride |
InChI |
InChI=1S/C26H34N4O4.2ClH/c1-2-29-24(33)26(21-9-5-3-6-10-21,22-11-7-4-8-12-22)30(25(29)34)20-23(32)19-28-15-13-27(14-16-28)17-18-31;;/h3-12,23,31-32H,2,13-20H2,1H3;2*1H |
InChI 键 |
VHTLFWWVOZEJCM-UHFFFAOYSA-N |
SMILES |
CCN1C(=O)C(N(C1=O)CC(CN2CCN(CC2)CCO)O)(C3=CC=CC=C3)C4=CC=CC=C4.Cl.Cl |
规范 SMILES |
CCN1C(=O)C(N(C1=O)CC(CN2CCN(CC2)CCO)O)(C3=CC=CC=C3)C4=CC=CC=C4.Cl.Cl |
同义词 |
1-(4-(2-Hydroxyethyl)-1-piperazine-2-propanolo)-3-ethyl-5,5-diphenylhy dantoin 2HCl hydrate |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


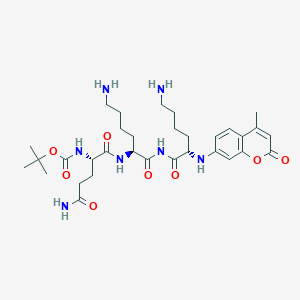
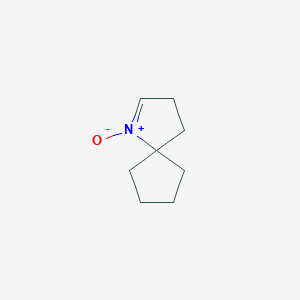
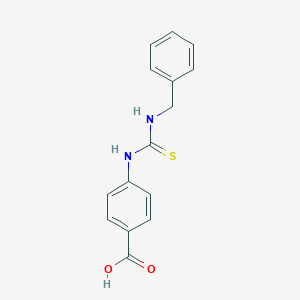
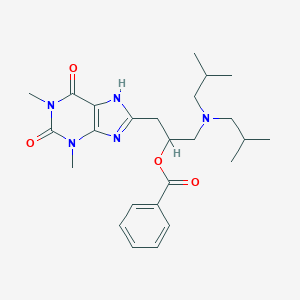
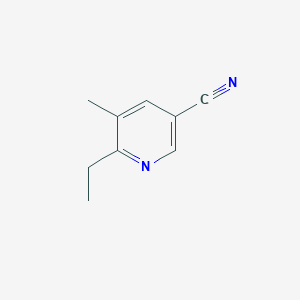
![9-benzyl-7-[(dimethylamino)methyl]-8-hydroxy-1,3-dimethylpurino[7,8-a]pyrimidine-2,4,6-trione](/img/structure/B24498.png)
![1,3-Dioxo-1h-benzo[de]isoquinolin-2(3h)-yl trifluoromethanesulfonate](/img/structure/B24499.png)

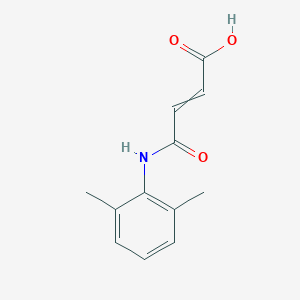
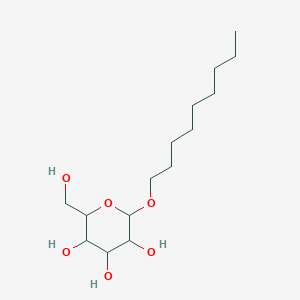
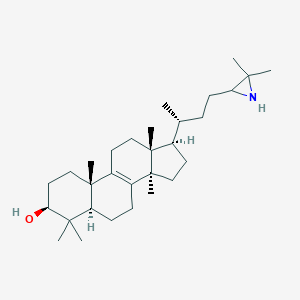
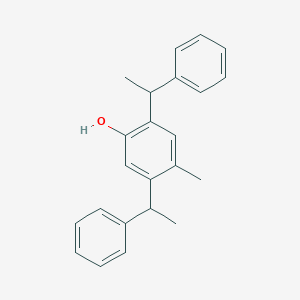
![6-fluoro-7-methyl-12-methylidene-2,3,4,7-tetrahydro-1H-benzo[a]anthracene](/img/structure/B24511.png)
